3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride - 945892-90-0

3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride

Catalog Number: EVT-1719981
CAS Number: 945892-90-0
Molecular Formula: C7H13ClN2O2
Molecular Weight: 192.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives belong to the class of spiropiperidines. These compounds are characterized by a spirocyclic structure containing a piperidine ring fused with another ring system through a single spiro atom. [, , ] They have been explored in scientific research primarily for their potential as pharmaceutical agents, particularly in the development of drugs targeting the cardiovascular system and specific receptors. [, ]

Synthesis Analysis

While the provided papers don't describe the synthesis of "3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride", they illustrate the synthesis of various 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives. [, , ] These syntheses typically involve multi-step reactions starting from simpler molecules. For example, one common approach involves building the spirocyclic core and then introducing substituents at desired positions. [] The specific reactions and conditions used depend on the target derivative and the desired substituents.

Molecular Structure Analysis

The core structure of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one consists of a piperidine ring linked to an oxazolidinone ring via a spiro atom. [, , ] Substitutions on this core structure lead to a wide variety of derivatives with different pharmacological profiles. For instance, the presence and nature of substituents at the 8th position of the 1-Oxa-3,8-diazaspiro[4.5]decan-2-one ring significantly influence its interaction with biological targets. [, ]

Mechanism of Action

The mechanism of action for 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives varies depending on the specific derivative and its target. For example, some derivatives exhibit antihypertensive activity by acting as α-adrenergic receptor antagonists. [] Other derivatives, particularly those with specific substitutions, display potent and selective antagonism towards tachykinin NK2 receptors, suggesting their potential in treating conditions like bronchoconstriction. []

Applications
  • Antihypertensive Agents: Research has demonstrated that specific 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives act as α-adrenergic receptor antagonists, making them potential candidates for treating hypertension. []
  • Tachykinin NK2 Receptor Antagonists: Derivatives with specific substitutions show high affinity and selectivity for tachykinin NK2 receptors. These compounds have shown promise in preclinical studies as potential therapeutic agents for respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). []

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

  • Compound Description: This compound acts as both an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor. It shows potential as an anti-cancer agent, particularly for treating non-small cell lung cancer (NSCLC), including brain metastases. []
  • Relevance: This compound shares the core 1,8-diazaspiro[4.5]decan-2-one structure with 3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride. The key structural difference lies in the substitution at the 3-position of the spirocycle, where the former has a nitrogen atom while the latter has an oxygen atom. Despite this difference, both compounds fall under the broader category of spiropiperidine derivatives. []

8-[2-(3-Indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-ones

  • Compound Description: This series of compounds was investigated for antihypertensive activity in rats. The most potent compounds within this series had substitutions at the 4-position of the spirocycle, with the 4-ethyl derivative exhibiting the highest activity. []
  • Relevance: This series highlights the structural similarity of incorporating a substituted 8-[2-(3-indolyl)ethyl] group to the core 1-oxa-3,8-diazaspiro[4.5]decan-2-one structure, which is also present in 3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride. The variations in activity based on the 4-position substitution underscore the importance of this region for modulating pharmacological activity within this class of compounds. []

8-[3-(2-Methoxyphenoxy)-2-hydroxypropyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-ones

  • Relevance: This series, similar to the previous one, shares the core 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold with 3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride. The presence of a different substituent at the 8-position, in this case, a [3-(2-methoxyphenoxy)-2-hydroxypropyl] group, emphasizes the possibility of modifying this position to explore different pharmacological profiles within this class of compounds. []

8-[2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-ones

  • Compound Description: This series, also studied for antihypertensive properties, showed higher potency compared to the 8-[3-(2-methoxyphenoxy)-2-hydroxypropyl] series. Like the previous series, these compounds were also tested as mixtures of erythro and threo diastereomers. []
  • Relevance: These compounds, while exhibiting structural similarities to the 3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride at the core spiropiperidine ring, feature a distinct 8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl] side chain. This difference highlights the impact of specific side chains on pharmacological activity. []

3-Benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (3a)

  • Compound Description: This compound acts as a potent and selective tachykinin NK2 receptor antagonist, demonstrating potential for treating conditions like asthma and inflammatory bowel disease. []
  • Relevance: While sharing the core 1-oxa-3,8-diazaspiro[4.5]decan-2-one system with 3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride, this compound incorporates a bulky 3-benzyl group and an extended 8-[2-(5-fluoro-1H-indol-3-yl)ethyl] side chain. These structural modifications contribute to its specific binding affinity for the NK2 receptor. []

3-Benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1,3,8-triazaspiro[4.5]decan-2-one (3s)

  • Compound Description: This compound also exhibits potent tachykinin NK2 receptor antagonist activity, comparable to compound 3a. []
  • Relevance: This compound highlights the possibility of replacing the oxygen atom in the spirocycle of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride with a nitrogen atom while retaining significant NK2 receptor antagonist activity. This suggests that modifications to the spirocycle's heteroatom may not drastically alter the compound's interaction with the NK2 receptor. []

2-Benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,8-diazaspiro[4.5]decan-3-one (3t)

  • Compound Description: Similar to the previous two compounds, this compound demonstrates potent tachykinin NK2 receptor antagonist activity. []
  • Relevance: This compound, like the previous example, showcases the possibility of modifying the spirocycle's structure while retaining NK2 receptor antagonist activity. The shift of the carbonyl group and the nitrogen atom within the spirocycle, compared to 3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride, further emphasizes the potential for structural diversity within this class of compounds. []

2-(Piperidin-1-yl)pyrimidin-4(3H)-ones with various spirocyclic structures

  • Compound Description: This broad class of compounds, characterized by a 2-(piperidin-1-yl)pyrimidin-4(3H)-one core and various spirocyclic structures including 1,8-diazaspiro[4.5]deca-3-ene, 1-oxa-8-azaspiro[4.5]deca-3-ene, and others, are being explored for their potential therapeutic applications. []
  • Relevance: This class emphasizes the versatility of the spirocyclic scaffold found in 3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride. By modifying the spirocycle's size, saturation, and heteroatom positions, researchers can generate a diverse library of compounds with potential applications in various therapeutic areas. []

3-(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxopurin-7-acetyl)-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro(4.5)decan-2-one

  • Compound Description: While specific details about this compound are limited, its inclusion in the provided research suggests its relevance to the broader field of spirocyclic compounds and their potential medicinal applications. []
  • Relevance: This compound, sharing the core 1-oxa-3,8-diazaspiro(4.5)decan-2-one structure with 3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride, highlights the possibility of incorporating diverse substituents at various positions. This specific compound includes a complex 3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxopurin-7-acetyl) group, further emphasizing the structural diversity possible within this class. []

Properties

CAS Number

945892-90-0

Product Name

3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride

IUPAC Name

3-oxa-1,8-diazaspiro[4.5]decan-2-one;hydrochloride

Molecular Formula

C7H13ClN2O2

Molecular Weight

192.64 g/mol

InChI

InChI=1S/C7H12N2O2.ClH/c10-6-9-7(5-11-6)1-3-8-4-2-7;/h8H,1-5H2,(H,9,10);1H

InChI Key

ROBOPTOUIKIUKN-UHFFFAOYSA-N

SMILES

C1CNCCC12COC(=O)N2.Cl

Canonical SMILES

C1CNCCC12COC(=O)N2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.